molecular formula C9H12O3 B12578080 2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- CAS No. 638202-92-3

2(5H)-Furanone, 5-(3-butenyl)-4-methoxy-

Cat. No.: B12578080
CAS No.: 638202-92-3
M. Wt: 168.19 g/mol
InChI Key: LXKHHXXNMKKGOS-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- (CAS 638202-92-3) is a substituted furanone derivative with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . Its structure consists of a 2(5H)-furanone core substituted with a 3-butenyl group at position 5 and a methoxy group at position 4. The compound’s physicochemical properties include a polar surface area (PSA) of 35.53 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds .

Properties

CAS No.

638202-92-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-but-3-enyl-3-methoxy-2H-furan-5-one

InChI

InChI=1S/C9H12O3/c1-3-4-5-7-8(11-2)6-9(10)12-7/h3,6-7H,1,4-5H2,2H3

InChI Key

LXKHHXXNMKKGOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)OC1CCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-butenyl-2(5H)-furanone with methoxy reagents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the methoxy group. The reaction is carried out at a temperature range of 50-100°C and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the product. The use of immobilized catalysts on solid supports can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to antimicrobial effects. It can also interact with cellular receptors, modulating signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but initial studies suggest its potential as a multi-target agent .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key 2(5H)-Furanone Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Target: 5-(3-Butenyl)-4-methoxy- 5-(3-butenyl), 4-methoxy C₉H₁₂O₃ Aliphatic chain, methoxy group
5-Hydroxy-4/3-benzyl-3/4-(4-methoxyphenyl)- (146a/b) 5-hydroxy, benzyl, 4-methoxyphenyl C₁₈H₁₆O₄ Aromatic substitution, hydroxyl group
(S)-4-(t-BDPS-oxy)-3-propyl- (103) 4-(t-butyldiphenylsilyloxy), 3-propyl C₂₈H₃₂O₂Si Bulky silyl ether, propyl chain
5-Bromo-3-methyl- 5-bromo, 3-methyl C₅H₅BrO₂ Halogenation, methyl group
4-Hydroxy-3-methyl- (ECHA) 4-hydroxy, 3-methyl C₅H₆O₃ Hydroxyl, methyl groups
Aspulvinone E 4-hydroxy, 3-(4-hydroxyphenyl), 5-methylene C₁₈H₁₄O₅ Phenolic substituents, conjugated system
F105 (Sulfone derivative) 4-methylphenylsulfonyl, chiral borneol C₂₄H₃₁ClO₅S Sulfonyl group, terpene moiety

Key Observations

Substitution Patterns: The target compound features an aliphatic 3-butenyl chain and a methoxy group, distinguishing it from aromatic or halogenated derivatives like 5-bromo-3-methyl-2(5H)-furanone or Aspulvinone E (phenolic substituents) . Chiral sulfone derivatives (e.g., F105) incorporate bulky terpene moieties and sulfonyl groups, enhancing antimicrobial activity .

Synthetic Methodologies: Oxidative methods: Jones reagent and Dess-Martin periodinane are used to synthesize γ-hydroxybutenolides (e.g., compound 146a/b) . Cross-coupling: Suzuki-Miyaura reactions enable functionalization of 5-aryl-2(5H)-furanones with bromo or tosyl groups . Halogenation: N-Bromosuccinimide (NBS) facilitates bromination at position 5, as seen in 5-bromo-3-methyl-2(5H)-furanone .

Biological Activities: Antimicrobial: Sulfone derivatives (e.g., compound 26) show potent activity against Staphylococcus aureus (MIC = 8 µg/mL) and synergize with aminoglycosides . Antifungal Adjuvants: F105 enhances fluconazole susceptibility in drug-resistant Candida albicans .

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